molecular formula C12H16O B3011002 1-(4-Ethylphenyl)-2-methylpropan-1-one CAS No. 68857-86-3

1-(4-Ethylphenyl)-2-methylpropan-1-one

Cat. No. B3011002
CAS RN: 68857-86-3
M. Wt: 176.259
InChI Key: UFZXPKYGNCVADM-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-2-methyl-2-propen-1-one is a chemical compound with a molecular weight of 202.3 g/mol . It has been used to treat bacterial infections, and has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA). It has also been found to be safe for use in humans .


Molecular Structure Analysis

The molecular structure of 1-(4-Ethylphenyl)-2-methylpropan-1-one is characterized by the presence of an ethyl group attached to the phenyl ring and a methyl group attached to the propenone moiety . The IUPAC Standard InChI for this compound is InChI=1S/C10H12O/c1-3-9-4-6-10 (7-5-9)8 (2)11/h4-7H,3H2,1-2H3 .

Scientific Research Applications

  • Photochemistry and Radical Ions : The study of radical ions in photochemistry, specifically in carbon–carbon bond-cleavage reactions of radical cations, is relevant to understanding the behavior of similar compounds. For instance, research on molecules like 2-(4-methoxy-phenyl)-1,1-diphenyl-2-niethylpropane offers insights into the mechanisms of electron transfer and bond cleavage reactions in photochemistry (Okamoto & Arnold, 1985).

  • Side-Chain Fragmentation in Radical Cations : Investigations into the side-chain fragmentation of arylalkanol radical cations provide an understanding of bond cleavage and the role of hydroxyl groups in these processes. Research on compounds like 1-(4-methoxyphenyl)-2-methoxypropane highlights the importance of molecular structure in determining the pathways of radical cation reactions (Baciocchi et al., 1996).

  • Preferential Solvation in Binary Solvent Mixtures : The study of solute-solvent interactions, such as in the case of Brooker's merocyanine in various solvent mixtures, offers insights into solvation dynamics and solvent-dependent kinetic processes. This research can be extended to understand similar interactions in other chemical systems (Silva et al., 2002).

  • Organic Synthesis and Rearrangement Reactions : Organic synthesis processes, such as ketone-ketone rearrangement, are significant for understanding the reactivity and transformation of similar chemical structures. An example is the rearrangement of 1-(4-ethoxyphenyl)-2,2-dimethylpropan-1-one under specific conditions (Gopalakrishnan et al., 2002).

  • Photoinitiators for UV-Curable Coatings : Research on copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties has applications in the development of photoinitiators for UV-curable coatings. This study is relevant to understanding how chemical compounds can be tailored for specific industrial applications (Angiolini et al., 1997).

  • Isobutanol Production in Biofuel Research : The engineered production of 2-methylpropan-1-ol (isobutanol), a biofuel candidate, using modified microbial pathways demonstrates the potential of biotechnological applications of similar compounds (Bastian et al., 2011).

  • Spectroscopic Studies and Structural Characterization : Spectroscopic characterization of cathinone derivatives, such as ethcathinone hydrochloride, offers insights into the molecular structure and properties of related compounds, which is crucial for their identification and application in various fields (Kuś et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, 4-Ethylphenol, indicates that it causes serious eye damage and is toxic to aquatic life . It is recommended to avoid release to the environment, wear eye protection/face protection, and dispose of contents/container to an approved waste disposal plant .

Future Directions

Future research should focus on physical or metabolic mechanisms that are capable of being used as interventions to reduce the flux of similar compounds from the gut into the body, increase the efflux of these compounds from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts of these compounds .

properties

IUPAC Name

1-(4-ethylphenyl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-4-10-5-7-11(8-6-10)12(13)9(2)3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZXPKYGNCVADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylphenyl)-2-methylpropan-1-one

CAS RN

68857-86-3
Record name 1-(4-ethylphenyl)-2-methylpropan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At 10° C. a solution of 93 g (0.72 mol) AlCl3 in 250 ml nitromethane is added to a mixture of 66 g (0.62 mol) ethyl benzene and 70 g (0.66 mol) isobutyroyl chloride, after which the mixture is stirred during half an hour. The reaction mixture is poured out into ice and extracted with ether. The solution in ether is washed neutral, dried on MgSO4 and evaporated. The residue is distilled under diminished pressure to obtain p-ethylphenyl isopropyl ketone in a yield of 77%.
Name
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Citations

For This Compound
5
Citations
M Jiménez-Salcedo, M Monge, MT Tena - Chemosphere, 2019 - Elsevier
The photocatalytic degradation of ibuprofen with TiO 2 nanoparticles (NPs) and UV light and with graphitic carbon nitride (gC 3 N 4 ) 2D nanosheets and visible light are proposed and …
Number of citations: 66 www.sciencedirect.com
BM Fox, K Sugimoto, K Iio, A Yoshida… - Journal of Medicinal …, 2014 - ACS Publications
The discovery and optimization of a series of acyl CoA:diacylglycerol acyltransferase 1 (DGAT1) inhibitors based on a pyrimido[4,5-b][1,4]oxazine scaffold is described. The SAR of a …
Number of citations: 35 pubs.acs.org
M Ebrahimi, O Akhavan - Catalysts, 2022 - mdpi.com
The COVID-19 pandemic has been transformed into one of the main worldwide challenges, in recent years. For controlling symptoms that are caused by this disease (eg, chills or fever, …
Number of citations: 28 www.mdpi.com
VI Merkus, C Sommer, E Smollich, B Sures… - Science of The Total …, 2022 - Elsevier
Due to its ubiquitous presence in wastewaters, wastewater treatment plant effluents and even surface waters, the removal of the pharmaceutical ibuprofen from water is of special …
Number of citations: 2 www.sciencedirect.com
S Xie, Y Sun, Y Liu, X Li, X Li, W Zhong… - Journal of medicinal …, 2021 - ACS Publications
A series of novel anaplastic lymphoma kinase (ALK) degraders were designed and synthesized based on proteolysis-targeting chimera (PROTAC) technology by linking two alectinib …
Number of citations: 30 pubs.acs.org

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